molecular formula C17H22N2O3 B11978766 N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide CAS No. 184536-28-5

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide

Cat. No.: B11978766
CAS No.: 184536-28-5
M. Wt: 302.37 g/mol
InChI Key: CXOYCADJJLMPBR-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide (CAS 184536-28-5) is a promising chemical entity for antibacterial research, identified as a novel and potent inhibitor of the bacterial DNA gyrase subunit B (GyrB) . This molecular target is considered crucial for developing new classes of antibiotics to combat drug-resistant bacteria. Research has demonstrated that this compound, also referred to as AG-690/11765367 or 'f1' in scientific literature, exhibits an IC50 of 1.21 µM against S. aureus GyrB and shows potent antibacterial activity against methicillin-resistant S. aureus (MRSA) with MIC values of 4–8 µg/mL . The compound's core structure is based on the privileged 4-hydroxy-2-quinolone scaffold, which is known for its diverse biological activities and is essential for binding to the ATPase domain of GyrB . Its proposed mechanism of action involves the 4-hydroxy-2-quinolone fragment forming key hydrogen bonds with residues Arg84 and Arg144 in the ATP-binding site of GyrB, thereby disrupting the energy provision needed for DNA supercoiling . Beyond its potent activity, this compound has shown a favorable preliminary profile, being non-toxic to HUVEC and HepG2 cell lines (CC50 ≈ 50 µM) and metabolically stable in vitro . The 4-hydroxy-2-quinolone chemotype is also widely investigated for other therapeutic areas, including anti-inflammatory and anticancer applications, highlighting the broader research potential of this compound class . This product is intended for research purposes such as in vitro antibacterial assays, mechanism of action studies, and as a lead compound for further structural optimization. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

184536-28-5

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide

InChI

InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

CXOYCADJJLMPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation and Cyclization

A starting material such as 3-acetamidoanisole undergoes Friedel-Crafts acetylation with acetyl chloride and aluminum chloride in dichloromethane at 0–5°C, followed by reflux to yield a 3-acetyl-4-methoxyquinoline intermediate. Demethylation via hydrobromic acid generates the 4-hydroxy group. Subsequent cyclization with diethyl oxalate in the presence of sodium ethoxide at reflux forms the 1,2-dihydro-4-hydroxy-2-oxoquinoline scaffold.

Key Conditions :

  • Temperature : 0–5°C (acetylation); reflux (cyclization).

  • Catalysts : AlCl₃ (Friedel-Crafts), NaOEt (cyclization).

  • Yield : ~34% for acetylation; ~79% for cyclization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. For cyclization steps, ethanol or dichloromethane is preferred, while amidation benefits from polar aprotic solvents like DMF. Elevated temperatures (60–100°C) enhance reaction rates but may degrade heat-sensitive intermediates.

Catalytic Systems

  • Borane complexes : Effective for reductive amination but require strict anhydrous conditions.

  • Pd/C catalysis : Useful for hydrogenation steps in intermediate purification.

Purification and Characterization

Crystallization

Crude products are typically crystallized from ethanol or ethanol-water mixtures. For example, EP1501802B1 reports cooling reaction mixtures to 0–5°C to precipitate pure solids.

Chromatography

Column chromatography (silica gel, chloroform/methanol eluent) resolves regioisomeric byproducts.

Analytical Data

  • Molecular Weight : 302.37 g/mol.

  • Purity : ≥98% (HPLC).

  • Spectroscopic Confirmation : IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 6.8–7.5 ppm for aromatic protons).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct AmidationHigh atom economyRequires acyl chloride preparation65–72
NAS with Halogenated IntermediateMild conditionsLimited substrate availability50–60
Cyclization-AmidationScalableMulti-step, time-consuming60–70

Industrial-Scale Considerations

Large-scale synthesis demands cost-effective catalysts (e.g., K₂CO₃ instead of Cs₂CO₃) and solvent recovery systems. Patent EP1501802B1 emphasizes avoiding toxic iodide waste, favoring borane or hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a quinoline-2,4-dione derivative.

    Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxyquinolin-2-one derivatives are highly sensitive to structural modifications. Below is a detailed analysis of key analogs and their comparative features:

Key Compounds for Comparison

Compound Name Molecular Formula Substituents/Modifications Biological Activity Notes
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide C₁₇H₂₂N₂O₃ Octanamide chain at position 3 Not explicitly reported, but structural features suggest enhanced lipophilicity.
1-N-Allyl derivative (14n) Not provided Allyl chain at position 1, no benzene substituents Exhibits excellent analgesic indices .
1-N-Propyl derivative (14o) Not provided Propyl chain at position 1 Comparable efficacy to 14n .
Compound 15 Not provided Methylene bridge, pyridylmethyl group Reduced analgesic activity due to disrupted conjugation between quinoline and amide .
Compound 47 (4-thioxo derivative) Not provided Adamantyl group, pentyl chain, thioxo Synthesized and characterized; thioxo substitution may alter redox properties .
Compound 52 (6-chloro derivative) Not provided Adamantyl group, pentyl chain, chloro Chloro substituent likely enhances stability or halogen bonding .

Critical Observations

Chain Length and Lipophilicity: The octanamide chain in the target compound provides greater lipophilicity compared to shorter chains (e.g., allyl or propyl in 14n/14o). This may improve membrane permeability but could also affect solubility .

Linkage Type :

  • The direct amide linkage in the target compound is crucial for activity. Insertion of a methylene bridge (as in Compound 15) disrupts conjugation, leading to reduced analgesic efficacy .

Biological Activity

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCCCC(=O)N1C(=O)C2=C(C=CC=C2NC1=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, potentially inhibiting the replication of certain microorganisms and cancer cells.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative damage.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt cellular processes.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited the highest activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner across different cancer types.

Q & A

Basic: What are the recommended synthetic routes for N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide, and what analytical methods validate its purity?

Methodological Answer:
The synthesis typically involves a multi-step process starting with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a precursor. Reacting this intermediate with octanoyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Key steps include:

  • Amidation: Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.
  • Purification: Recrystallization from ethanol or methanol to isolate the product.
    Validation of purity requires HPLC (to detect impurities ≤5.6% as per similar quinoline esters) and 1H NMR (to confirm the absence of residual solvents and correct functional groups, such as the 4-hydroxyquinoline proton at δ 10–12 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 302.368 .

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:
The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. This dictates:

  • In vitro assays: Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity.
  • Crystallization studies: Optimize solvent mixtures (e.g., DMSO/water gradients) for X-ray diffraction.
  • Stability testing: Avoid prolonged exposure to aqueous buffers at high pH, where hydrolysis of the amide bond may occur .

Advanced: How does polymorphism affect the biological activity of this compound, and how can researchers characterize it?

Methodological Answer:
Polymorphism in quinoline derivatives like this compound can drastically alter analgesic or antimicrobial efficacy. For example, β-polymorphs of analogous compounds exhibit reduced activity due to altered crystal packing and bioavailability. Characterization methods include:

  • X-ray diffraction (XRD): To identify crystalline phases (e.g., triclinic vs. monoclinic).
  • DSC/TGA: Assess thermal stability and phase transitions.
  • In vivo models: Compare ED50 values across polymorphic forms using assays like the "acetic acid writhing" test. Contradictory activity data in literature may arise from uncharacterized polymorph mixtures .

Advanced: What computational strategies are recommended to predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or bacterial enzymes). Prioritize the 4-hydroxyquinoline and octanamide moieties as key pharmacophores.
  • QSAR modeling: Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data from analogs. For example, electron-withdrawing groups on the quinoline ring enhance antibacterial potency .
  • MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the hydroxy group and catalytic residues) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions: Keep in airtight, light-resistant containers at –20°C to prevent oxidation of the hydroxy group.
  • Degradation monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free octanoic acid).
  • Handling: Use nitrogen atmospheres during weighing to minimize moisture absorption .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Sample heterogeneity: Ensure polymorphic purity via XRD before bioassays.
  • Assay variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests).
  • Metabolic interference: Use hepatic microsome pre-incubation to identify metabolite-driven effects.
    For example, discrepancies in antifungal activity can be addressed by comparing MIC values under standardized CLSI guidelines .

Basic: What spectroscopic techniques are essential for characterizing synthetic intermediates of this compound?

Methodological Answer:

  • IR spectroscopy: Confirm the presence of carbonyl stretches (amide C=O at ~1650 cm⁻¹, quinoline C=O at ~1700 cm⁻¹).
  • 1H/13C NMR: Assign peaks for the quinoline ring (e.g., C3 carboxamide at δ 160–165 ppm) and octanamide chain (methylene protons at δ 1.2–1.5 ppm).
  • Elemental analysis: Validate %C, %H, %N within ±0.3% of theoretical values (C17H22N2O3: C 67.52%, H 7.34%, N 9.27%) .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

  • Green chemistry approaches: Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve safety and yield.
  • Catalyst optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Process control: Implement inline FTIR to monitor reaction progress and minimize byproducts like 4-hydroxy-1,2-dihydroquinolin-2-ones .

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